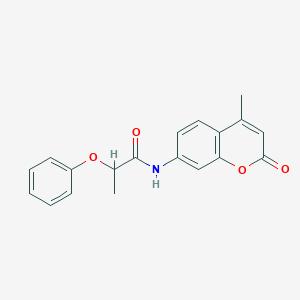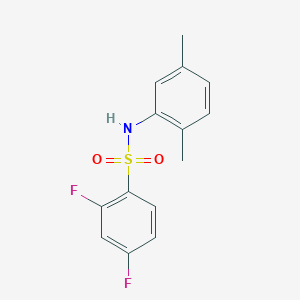
5-bromo-N-(2,6-dimethylphenyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2,6-dimethylphenyl)-2-thiophenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as BRD0705, and it has been found to have promising properties that could lead to the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of BRD0705 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. BRD0705 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. BRD0705 has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer growth.
Biochemical and physiological effects:
BRD0705 has been found to have several biochemical and physiological effects that are relevant to its potential applications in medicine. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce inflammation in animal models of rheumatoid arthritis. BRD0705 has also been found to induce cell cycle arrest and apoptosis in cancer cells, which are mechanisms that can lead to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRD0705 has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and is readily available for research purposes. However, there are also some limitations to its use in lab experiments. For example, it has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on BRD0705. One area of research could be the development of new drugs based on the structure of BRD0705 for the treatment of cancer and inflammation. Another area of research could be the investigation of the mechanism of action of BRD0705, which could lead to a better understanding of its effects and potential applications. Additionally, research could be conducted to optimize the synthesis method of BRD0705 to improve its yield and purity.
Métodos De Síntesis
The synthesis of BRD0705 involves several steps, including the reaction of 2,6-dimethylphenylamine with 5-bromothiophene-2-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of BRD0705 with good purity.
Aplicaciones Científicas De Investigación
BRD0705 has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been found to have promising properties that could lead to the development of new drugs for the treatment of cancer, inflammation, and other diseases. BRD0705 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer therapy. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
5-bromo-N-(2,6-dimethylphenyl)-2-thiophenesulfonamide |
|---|---|
Fórmula molecular |
C12H12BrNO2S2 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
5-bromo-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12BrNO2S2/c1-8-4-3-5-9(2)12(8)14-18(15,16)11-7-6-10(13)17-11/h3-7,14H,1-2H3 |
Clave InChI |
MKNXTAUUGCJGMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(S2)Br |
SMILES canónico |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)





![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)

